molecular formula C8H13FO2 B13439010 tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate

tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate

Katalognummer: B13439010
Molekulargewicht: 160.19 g/mol
InChI-Schlüssel: HABIHZMRBKTLDZ-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with a fluorine atom and a tert-butyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by fluorination and esterification. One common method involves the use of a flow microreactor system, which allows for efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent and a suitable catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it more suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted cyclopropane derivatives .

Wirkmechanismus

The mechanism of action of tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H13FO2

Molekulargewicht

160.19 g/mol

IUPAC-Name

tert-butyl (1R,2S)-2-fluorocyclopropane-1-carboxylate

InChI

InChI=1S/C8H13FO2/c1-8(2,3)11-7(10)5-4-6(5)9/h5-6H,4H2,1-3H3/t5-,6-/m0/s1

InChI-Schlüssel

HABIHZMRBKTLDZ-WDSKDSINSA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H]1F

Kanonische SMILES

CC(C)(C)OC(=O)C1CC1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.